4-Chloro-3-iodo-1-methyl-1H-indazole
Description
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Properties
IUPAC Name |
4-chloro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFCCUBVRYSOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650990 | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-58-8 | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015846-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-iodo-1-methyl-1H-indazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole
Introduction
4-Chloro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a prevalent feature in numerous biologically active compounds, including potent kinase inhibitors used in oncology and the treatment of inflammatory diseases[1]. The specific substitution pattern of this molecule—a chloro group at position 4, an iodo group at position 3, and a methyl group at the N1 position—provides three distinct points for further chemical modification. The C3-iodo group is particularly valuable, serving as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings[2].
This guide provides a comprehensive overview of the synthetic pathways to 4-chloro-3-iodo-1-methyl-1H-indazole, designed for researchers, chemists, and drug development professionals. It emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and presents detailed, field-proven protocols.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole logically begins with the commercially available starting material, 4-chloro-1H-indazole. The core challenge lies in the regioselective introduction of the iodo and methyl groups. Two primary synthetic strategies can be envisioned:
-
Pathway A: Iodination Followed by Methylation. This route involves the initial iodination of 4-chloro-1H-indazole at the C3 position, followed by the methylation of the resulting 4-chloro-3-iodo-1H-indazole at the N1 position.
-
Pathway B: Methylation Followed by Iodination. This alternative route begins with the methylation of 4-chloro-1H-indazole to form 4-chloro-1-methyl-1H-indazole, which is then subjected to iodination at the C3 position.
The choice between these pathways depends on factors such as reaction efficiency, regioselectivity, and the ease of purification of intermediates. This guide will explore both routes, providing a comparative analysis to inform the synthetic chemist's decision-making process.
Pathway A: Iodination Followed by N-Methylation
This pathway is often preferred due to the well-established and highly regioselective nature of C3-iodination on the indazole ring system.
Step 1: Synthesis of 4-Chloro-3-iodo-1H-indazole (2)
The introduction of an iodine atom at the C3 position of the indazole ring is a critical transformation. This reaction proceeds via an electrophilic substitution mechanism on the deprotonated indazole.
Mechanism and Rationale: The C3 position of the indazole ring is acidic. In the presence of a strong base such as potassium hydroxide (KOH), the N1 proton is abstracted to form an indazolide anion. This anion increases the electron density of the heterocyclic ring system, making it highly susceptible to electrophilic attack. Molecular iodine (I₂) acts as the electrophile. The reaction is highly regioselective for the C3 position due to the electronic properties of the indazole ring system. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal for this reaction as it effectively solubilizes the reagents and facilitates the ionic mechanism[2].
Experimental Protocol:
-
To a stirred solution of 4-chloro-1H-indazole (1) (1.0 eq) in DMF, add molecular iodine (I₂) (2.0 eq).
-
Add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel to afford pure 4-chloro-3-iodo-1H-indazole (2) [2].
Step 2: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole (3)
The final step in this pathway is the N-methylation of the 4-chloro-3-iodo-1H-indazole intermediate.
Mechanism and Rationale: The methylation of indazoles in the presence of a base typically proceeds via an Sₙ2 reaction. The base (e.g., KOH) deprotonates the indazole at the N1 position, generating the nucleophilic indazolide anion. This anion then attacks the electrophilic methyl group of the methylating agent, typically methyl iodide (MeI). Direct methylation of indazoles generally favors the formation of the thermodynamically more stable N1-methylated isomer over the N2 isomer[2]. Performing the reaction at a low temperature (0 °C) helps to control the reaction rate and improve selectivity.
Experimental Protocol:
-
Dissolve 4-chloro-3-iodo-1H-indazole (2) (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.
-
Add powdered potassium hydroxide (KOH) (1.5 eq) and stir the suspension for 15-20 minutes.
-
Add methyl iodide (MeI) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir for an additional 2-4 hours, gradually warming to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the resulting residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-chloro-3-iodo-1-methyl-1H-indazole (3) [2].
Pathway B: N-Methylation Followed by Iodination
This alternative route reverses the order of the functionalization steps.
Step 1: Synthesis of 4-Chloro-1-methyl-1H-indazole (4)
The initial step involves the N-methylation of the starting material, 4-chloro-1H-indazole.
Mechanism and Rationale: The mechanism is identical to the methylation step described in Pathway A. The use of a base and methyl iodide leads to the preferential formation of the N1-methylated product due to thermodynamic stability[2].
Experimental Protocol:
-
Dissolve 4-chloro-1H-indazole (1) (1.0 eq) in acetone and cool the solution to 0 °C.
-
Add potassium hydroxide (KOH) (1.5 eq) and stir the mixture for 15-20 minutes.
-
Add methyl iodide (MeI) (1.1 eq) dropwise.
-
Stir the reaction for 2-4 hours while allowing it to warm to room temperature.
-
Work up the reaction as described in Step 2 of Pathway A, including solvent removal and extraction.
-
Purify the crude product by column chromatography to obtain 4-chloro-1-methyl-1H-indazole (4) .
Step 2: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole (3)
The final step is the iodination of the N-methylated intermediate.
Mechanism and Rationale: Unlike the iodination of 1H-indazole, the N1-methylated substrate cannot be deprotonated at the nitrogen. However, the C3 position remains susceptible to electrophilic substitution. The reaction likely proceeds through direct electrophilic attack of iodine on the electron-rich indazole ring. The presence of a base is still beneficial to facilitate the reaction, potentially by forming a more reactive iodine species or by neutralizing the HI byproduct. The N1-methyl group serves as a permanent protecting group, preventing any ambiguity in the site of methylation.
Experimental Protocol:
-
To a stirred solution of 4-chloro-1-methyl-1H-indazole (4) (1.0 eq) in DMF, add molecular iodine (I₂) (2.0 eq).
-
Add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup with 10% NaHSO₃ solution, followed by extraction with an organic solvent.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product (3) by silica gel column chromatography.
Summary and Pathway Comparison
Both pathways are viable for the synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole. The choice of route may be influenced by the specific experimental context and desired purity of the intermediates.
| Step | Pathway A | Pathway B |
| Starting Material | 4-Chloro-1H-indazole (1) | 4-Chloro-1H-indazole (1) |
| Intermediate 1 | 4-Chloro-3-iodo-1H-indazole (2) | 4-Chloro-1-methyl-1H-indazole (4) |
| Final Product | 4-Chloro-3-iodo-1-methyl-1H-indazole (3) | 4-Chloro-3-iodo-1-methyl-1H-indazole (3) |
| Key Advantage | Highly predictable C3-iodination. | Unambiguous N1-methylation early on. |
| Potential Challenge | Possibility of N2-methylation, although N1 is favored. | Potentially different reactivity of N-methylated indazole towards iodination compared to the NH-indazole. |
Pathway A is generally well-documented for analogous systems and relies on the robust and regioselective iodination of the indazole core as the initial step. Pathway B ensures the N1 position is blocked from the outset, which can be advantageous if N2-methylation is a concern with a specific substrate, though this is less common under the conditions described[2].
Visualizing the Synthetic Pathways
The following diagrams illustrate the two proposed synthetic routes.
Caption: Synthetic route for Pathway A.
Caption: Synthetic route for Pathway B.
Conclusion
The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole is efficiently achieved from 4-chloro-1H-indazole through a two-step sequence of iodination and N-methylation. This guide has detailed two logical and experimentally sound pathways, providing the necessary protocols and mechanistic rationale for their successful implementation. By understanding the principles of regioselectivity in both the iodination and methylation steps, researchers can confidently produce this valuable intermediate for applications in pharmaceutical research and the development of novel therapeutics.
References
-
Reddy, T. S., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2021(3), 100-153. Available at: [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Sources
Navigating the Synthesis and Characterization of 4-Chloro-3-iodo-1-methyl-1H-indazole: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the physical properties, synthesis, and characterization of the heterocyclic compound 4-Chloro-3-iodo-1-methyl-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive resource, amalgamating theoretical knowledge with practical insights to facilitate the use of this compound in research and development.
The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The specific substitution pattern of 4-Chloro-3-iodo-1-methyl-1H-indazole makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for therapeutic applications. Understanding its fundamental physical and chemical properties is paramount for its effective utilization.
Core Physical Properties
Precise experimental data for 4-Chloro-3-iodo-1-methyl-1H-indazole is not extensively available in public literature, a common challenge with specialized research compounds. However, based on its structure and data from related compounds, we can delineate its key physical characteristics.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₆ClIN₂ | |
| Molecular Weight | 308.51 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature. | General observation for similar compounds |
| Melting Point | Not reported. Likely >100 °C. | Estimation based on substituted indazoles |
| Boiling Point | Not reported. Expected to be high. | Estimation based on structure |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; and likely insoluble in water. | Based on the polarity of N-methylated indazoles[1] |
| CAS Number | 1015846-58-8 |
Synthesis and Purification: A Proposed Pathway
A robust synthetic route to 4-Chloro-3-iodo-1-methyl-1H-indazole can be devised based on established methodologies for the functionalization of the indazole core. The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-1H-indazole.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole.
Step 1: Iodination of 4-Chloro-1H-indazole
The introduction of an iodine atom at the C3 position of the indazole ring is a critical step. This can be achieved through electrophilic iodination.
Protocol:
-
Dissolution: Dissolve 4-chloro-1H-indazole in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Base Addition: Add a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the indazole nitrogen, facilitating the subsequent electrophilic attack.
-
Iodination: Slowly add a solution of iodine (I₂) in DMF to the reaction mixture. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent like ethyl acetate.
-
Purification: The crude product, 4-chloro-3-iodo-1H-indazole, can be purified by column chromatography on silica gel.
Step 2: N-Methylation of 4-Chloro-3-iodo-1H-indazole
The final step involves the regioselective methylation of the N1 position of the indazole ring.
Protocol:
-
Dissolution: Dissolve the purified 4-chloro-3-iodo-1H-indazole in a polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the indazole.
-
Methylation: Introduce the methyl group by adding methyl iodide (CH₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure completion.
-
Monitoring: Track the reaction's progress using TLC.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: The final product, 4-Chloro-3-iodo-1-methyl-1H-indazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure compound.
Spectroscopic Characterization: An Analytical Framework
Due to the absence of specific experimental spectra in the public domain, this section outlines the expected spectroscopic features of 4-Chloro-3-iodo-1-methyl-1H-indazole based on its chemical structure and data from analogous compounds.
Diagram of the Analytical Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic region (typically δ 7.0-8.5 ppm) will display a characteristic splitting pattern for the three protons on the benzene ring. The N-methyl group will appear as a singlet at approximately δ 3.8-4.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The N-methyl carbon will resonate in the upfield region (around δ 35-40 ppm). The aromatic and heterocyclic carbons will appear in the downfield region (δ 110-150 ppm). The carbon bearing the iodine atom (C3) is expected to be significantly shielded compared to its non-iodinated counterpart.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum should display a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 308.51 g/mol . The isotopic pattern of the molecular ion will be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and one iodine atom.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, N-CH₃): ~2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹
-
C-Cl stretching: ~700-800 cm⁻¹
-
C-I stretching: ~500-600 cm⁻¹
Conclusion
While specific experimental data for 4-Chloro-3-iodo-1-methyl-1H-indazole remains scarce in publicly accessible literature, this guide provides a robust framework for its synthesis, purification, and characterization. The proposed methodologies are grounded in established chemical principles and data from structurally related compounds, offering a reliable starting point for researchers. The detailed analytical expectations will aid in the structural confirmation of the synthesized compound, paving the way for its application in drug discovery and other areas of chemical research.
References
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Organic Chemistry Portal. Indazole synthesis. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Available from: [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Available from: [Link]
- MedChemComm. The impact of N-methylation on aqueous solubility and lipophilicity. 2015, 6, 1787-1797.
Sources
Methodological & Application
Application Notes & Protocols: High-Purity Isolation of 4-Chloro-3-iodo-1-methyl-1H-indazole
Introduction: The Critical Role of Purity
4-Chloro-3-iodo-1-methyl-1H-indazole is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted indazole core is a privileged scaffold found in numerous biologically active compounds, particularly kinase inhibitors for oncology and inflammatory diseases.[1][2] The synthetic utility of this intermediate, especially in cross-coupling reactions where the iodo-group is displaced, places stringent demands on its purity. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can lead to complex downstream reaction mixtures, significantly complicating the synthesis of the final active pharmaceutical ingredient (API) and potentially introducing difficult-to-remove, structurally similar byproducts.
This guide provides a comprehensive overview of robust purification techniques for 4-Chloro-3-iodo-1-methyl-1H-indazole, moving beyond simple step-by-step instructions to explain the underlying chemical principles. The protocols are designed to be self-validating, ensuring researchers can achieve high purity (>99%) and confidently advance their research and development programs.
Understanding the Impurity Profile
Effective purification begins with a clear understanding of potential impurities. The synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole typically proceeds via one of two general routes: (A) N-methylation of 4-chloro-3-iodo-1H-indazole or (B) iodination of 4-chloro-1-methyl-1H-indazole. This knowledge allows us to anticipate the most probable impurities.
Common Impurities in the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole:
| Impurity Type | Specific Example(s) | Rationale for Presence | Relative Polarity |
| Unreacted Precursor | 4-chloro-3-iodo-1H-indazole | Incomplete N-methylation (Route A) | More Polar (due to N-H) |
| Unreacted Precursor | 4-chloro-1-methyl-1H-indazole | Incomplete iodination (Route B) | Less Polar |
| Regioisomers | Isomers from N-methylation (e.g., 2-methyl) or iodination | Non-selective reaction conditions | Similar Polarity |
| Over-reaction Byproduct | Di-iodinated indazole species | Excess iodinating agent | Less Polar |
| Reagents/Solvents | DMF, KOH, Iodine, Methyl Iodide | Residual from reaction work-up | Highly Polar or Volatile |
Purification Workflow: A Multi-Step Strategy
A multi-step approach is recommended for achieving the highest purity. The general workflow involves an initial extractive work-up followed by chromatography and an optional final polishing step via recrystallization.
Caption: General purification workflow for 4-Chloro-3-iodo-1-methyl-1H-indazole.
Detailed Protocols
Protocol 1: Aqueous Extractive Work-up
This initial step is crucial for removing inorganic salts, highly polar reagents (like DMF or DMSO), and any remaining base or acid from the crude reaction mixture.
Methodology:
-
Solvent Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF).
-
Dissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. a. Wash with a 10% aqueous sodium thiosulfate or sodium bisulfite solution to quench any residual iodine.[3] b. Wash with deionized water (2 x 20 mL). c. Wash with saturated aqueous sodium chloride (brine) (1 x 20 mL) to facilitate phase separation.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude solid product.
Scientist's Note (Trustworthiness): The color change (or lack thereof) during the thiosulfate wash provides a visual confirmation of iodine removal. The brine wash is critical for removing residual water from the organic phase, which is important as water can negatively impact the resolution of silica gel chromatography.
Protocol 2: Flash Column Chromatography
Chromatography is the primary method for separating the target compound from structurally similar impurities like precursors and regioisomers.
Methodology:
-
Adsorbent Preparation: Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial eluent (e.g., 5% Ethyl Acetate in Hexane). Pour the slurry into a column of appropriate size and allow it to pack under positive pressure.
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of DCM or the eluent mixture. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: a. Begin elution with a low-polarity mobile phase (e.g., 5% EtOAc/Hexane) to elute non-polar byproducts. b. Gradually increase the solvent polarity (e.g., to 10-30% EtOAc/Hexane) to elute the target compound, 4-Chloro-3-iodo-1-methyl-1H-indazole. This gradient approach is adapted from purification methods for similar N-methyl indazole derivatives.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using the same solvent system.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to yield the purified product.
Scientist's Note (Expertise): Dry loading is highly recommended for compounds that are sparingly soluble in the eluent, as it prevents band broadening and leads to superior separation. The choice of a gradient elution is strategic; it ensures that less polar impurities (like over-iodinated products) are washed off first, followed by the target molecule, and finally the more polar impurities (like the N-H precursor), maximizing resolution.
Protocol 3: Recrystallization
Recrystallization is an excellent final polishing step to achieve the highest possible purity and obtain a crystalline solid, which is often desirable for accurate weighing and subsequent reactions.
Methodology:
-
Solvent Screening: In small test tubes, test the solubility of the purified product (approx. 20-30 mg) in various solvent systems at room temperature and upon heating. Ideal systems are those where the compound is sparingly soluble at room temperature but fully soluble when hot. Promising systems for indazoles include:
-
Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent system to the solid until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to a constant weight.
Scientist's Note (Validation): The purity of the recrystallized material should be confirmed by measuring its melting point. A sharp melting point range close to the literature value indicates high purity. The mother liquor can be retained and re-processed if initial yields are low.
Quality Control & Purity Validation
No purification is complete without rigorous analytical validation.
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time monitoring of column chromatography fractions and for a quick assessment of purity. A single spot under visualization (e.g., UV light at 254 nm) is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. Purity is reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound and for detecting any remaining impurities.[3] The absence of signals corresponding to known impurities is a strong indicator of purity.
-
Melting Point Analysis: Pure crystalline solids have sharp, defined melting points.[2] A broad or depressed melting point suggests the presence of impurities.
Choosing the Right Purification Strategy
The optimal purification strategy depends on the scale of the synthesis and the initial purity of the crude material.
Caption: Decision tree for selecting a purification strategy.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Shaik, S. P., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available from: [Link]
-
Yoo, W., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry. Available from: [Link]
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Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available from: [Link]
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ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
-
National Institutes of Health. (2019). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available from: [Link]
-
National Institutes of Health. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
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Application Notes and Protocols for 4-Chloro-3-iodo-1-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Chloro-3-iodo-1-methyl-1H-indazole in Modern Drug Discovery
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant molecules. Its unique bioisosteric relationship with indole allows for the exploration of novel chemical space and intellectual property. The compound 4-Chloro-3-iodo-1-methyl-1H-indazole is a highly functionalized building block of significant interest in the synthesis of complex therapeutic agents, particularly kinase inhibitors for oncology and inflammatory diseases.[1] The strategic placement of the chloro, iodo, and methyl groups offers multiple points for diversification and fine-tuning of physicochemical and pharmacological properties. The iodo group at the 3-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[2][3] This guide provides a comprehensive overview of the safe handling, storage, and a detailed protocol for a common synthetic application of this versatile reagent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-Chloro-3-iodo-1-methyl-1H-indazole is fundamental to its safe handling and effective use.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClIN₂ | N/A |
| Molecular Weight | 308.51 g/mol | N/A |
| Appearance | Likely a solid | |
| Storage Temperature | -20°C | [4] |
PART 1: Safe Handling and Storage
Given the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-3-iodo-1-methyl-1H-indazole, the following guidelines are based on data from structurally similar halogenated indazoles.[5][6] It is imperative to treat this compound with the caution required for a potentially hazardous substance.
Hazard Assessment
Based on analogous compounds, 4-Chloro-3-iodo-1-methyl-1H-indazole should be considered as having the following potential hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier.[7] |
| Eyes | Safety glasses with side shields or chemical splash goggles | Protects against splashes and airborne particles.[7] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing.[7] |
| Body | Laboratory coat | Protects skin from accidental contact.[7] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[7] |
Engineering Controls
All handling of solid 4-Chloro-3-iodo-1-methyl-1H-indazole and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent degradation.
-
Temperature: Store at -20°C for long-term stability.[4]
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Aryl iodides can be light-sensitive, which may promote de-iodination.[8]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to prevent degradation from air and moisture.[8][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6][10]
De-iodination: A significant concern with iodo-substituted indazoles is the potential for de-iodination, leading to the formation of the corresponding des-iodo impurity.[8] This can be catalyzed by:
-
Transition metal catalysts (e.g., palladium) in the presence of a hydrogen source.
-
Reducing agents.
-
Light exposure.
-
Elevated temperatures.[8]
Careful control of reaction conditions and proper storage are essential to mitigate this side reaction.
PART 2: Emergency Protocols
Spill Response
A tiered response is necessary depending on the scale of the spill.
Caption: Spill Response Decision Tree.
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
PART 3: Application Protocol - Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For 4-Chloro-3-iodo-1-methyl-1H-indazole, the greater reactivity of the carbon-iodine bond allows for selective coupling at the 3-position.[3]
Reaction Scheme
Caption: General Suzuki-Miyaura Coupling Scheme.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
4-Chloro-3-iodo-1-methyl-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen supply
Procedure:
-
Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-Chloro-3-aryl-1-methyl-1H-indazole.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its efficiency with a broad range of substrates.
-
Base: Sodium carbonate is a common and effective inorganic base for this transformation. It is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: The mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Palladium catalysts in their active form are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.
References
-
MySkinRecipes. (n.d.). 4-Chloro-3-methyl-1H-indazole. Retrieved from [Link]
-
Wang, F., Wang, J., Liu, R., & He, Z. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 13(1), 67-83. Retrieved from [Link]
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Mokhtari, B., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2026. Retrieved from [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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An Improved Preparation of 4-Chloro-1H-indazole (V). (2006). Organic Preparations and Procedures International, 38(4), 355-359. Retrieved from [Link]
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Neilson, A. H., & Allard, A. S. (1991). Halogenated aromatics: fate and microbial degradation. Environmental Science & Technology, 25(4), 584-591. Retrieved from [Link]
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AFG Bioscience LLC. (n.d.). Safety Data Sheet: 5-Chloro-3-iodo-1H-indazole. Retrieved from [Link]
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Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Catalysts, 13(4), 651. Retrieved from [Link]
-
Kim, S., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(16), 4272-4275. Retrieved from [Link]
-
SynZeal. (n.d.). Safety Data Sheet: Ambroxol Impurity 2. Retrieved from [Link]
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Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). Molecules, 25(1), 196. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Retrieved from [Link]
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Rodrigues, M. M., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]
-
O'Reilly, A. M., et al. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi, 10(11), 903. Retrieved from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). Molecules, 28(7), 2969. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
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Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 100(1-3), 29-36. Retrieved from [Link]
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Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (2006). European Journal of Organic Chemistry, 2006(18), 4153-4163. Retrieved from [Link]
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ChemUniverse. (n.d.). 4-CHLORO-3-IODO-1H-INDAZOLE [P95095]. Retrieved from [Link]
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Application Note: Strategic Derivatization of 4-Chloro-3-iodo-1-methyl-1H-indazole for Biological Screening Libraries
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] This application note provides a comprehensive guide for the strategic derivatization of 4-chloro-3-iodo-1-methyl-1H-indazole, a highly versatile building block for creating diverse small molecule libraries. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions at the C3-position, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, we outline a standard workflow for high-throughput biological screening, using a representative kinase inhibition assay as a practical example for assessing the biological activity of the synthesized derivatives.
Introduction: The Indazole Scaffold in Drug Discovery
The 1H-indazole ring system is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. Its structural resemblance to purine and indole allows it to function as a bioisostere, engaging in key hydrogen bonding and aromatic interactions within enzyme active sites.[1] This has led to its incorporation into blockbuster drugs such as the tyrosine kinase inhibitors Axitinib and Pazopanib.[1][2]
The strategic value of the 4-chloro-3-iodo-1-methyl-1H-indazole intermediate lies in its pre-configured handles for diversification:
-
C3-Iodo Group: An excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[4]
-
N1-Methyl Group: This modification prevents tautomerization and unwanted N-H reactivity, simplifying reaction outcomes and ensuring that diversification occurs at the desired position.[5]
-
C4-Chloro Group: This electron-withdrawing group modulates the electronic properties of the indazole core and can serve as an additional site for modification in more advanced synthetic schemes.
This guide provides the necessary protocols to leverage this building block for the rapid generation of compound libraries aimed at hit discovery.
Synthesis of the Core Intermediate
The synthesis of 4-chloro-3-iodo-1-methyl-1H-indazole is a straightforward, three-step process starting from commercially available materials. The workflow is designed to be robust and scalable.
Caption: Synthetic workflow for the core intermediate.
Protocol 2.1: Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole
Step 1: Iodination of 4-Chloro-1H-indazole
-
To a stirred solution of 4-chloro-1H-indazole (1.0 eq) in dimethylformamide (DMF, ~0.5 M), add potassium hydroxide (KOH, 4.0 eq) in portions.
-
After stirring for 15 minutes at room temperature, add a solution of iodine (I₂, 2.0 eq) in DMF dropwise.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor completion by TLC or LC-MS.
-
Upon completion, pour the mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench excess iodine.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-chloro-3-iodo-1H-indazole, which can often be used directly in the next step.
Step 2: N-Methylation of 4-Chloro-3-iodo-1H-indazole
-
Dissolve the crude 4-chloro-3-iodo-1H-indazole (1.0 eq) in acetone (~0.4 M) and cool the solution to 0 °C.
-
Add powdered KOH (1.5 eq) and stir for 15 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise at 0 °C and allow the reaction to stir for 2-4 hours, warming to room temperature.
-
Monitor the reaction by TLC or LC-MS. The N1-methylated product is typically the major regioisomer.
-
Once complete, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-chloro-3-iodo-1-methyl-1H-indazole.
C3-Position Derivatization via Cross-Coupling
The C3-iodo group is the primary site for diversification. The following palladium-catalyzed reactions are highly reliable for installing a wide range of chemical functionalities.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is exceptionally versatile for introducing aryl, heteroaryl, or vinyl groups, which are critical for exploring SAR by modifying steric and electronic properties.[4][6]
Caption: General scheme for Suzuki-Miyaura coupling.
Protocol 3.1.1: Typical Suzuki Coupling with an Arylboronic Acid
-
To a microwave vial or reaction flask, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (Na₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent mixture, typically Dioxane and Water (4:1, ~0.2 M).
-
Seal the vessel and heat the reaction at 90-120 °C for 8-16 hours (or using microwave irradiation, e.g., 120 °C for 40 minutes) until completion is observed by LC-MS.[7]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel chromatography.
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base (eq) | Conditions | Indicative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Dioxane/H₂O, 100 °C, 12h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Dioxane/H₂O, 100 °C, 12h | 80-90 |
| 3 | Pyridin-3-ylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (3) | DMF, 90 °C, 10h | 75-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Dioxane/H₂O, 100 °C, 12h | 80-92 |
| Data adapted from analogous reactions in the literature. Yields are indicative.[4][5] |
Sonogashira Coupling: C-C Alkyne Installation
The Sonogashira reaction introduces a rigid alkyne linker, a valuable motif for probing deeper pockets in target proteins or as a handle for subsequent click chemistry.[8][9]
Protocol 3.2.1: Typical Sonogashira Coupling with a Terminal Alkyne
-
To a dry reaction flask, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq) and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add a degassed solvent such as DMF or THF (~0.3 M), followed by an amine base like triethylamine (TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) and the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.03 eq).
-
Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate, dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by silica gel chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for installing primary or secondary amines, which are crucial for introducing hydrogen bond donors/acceptors and basic centers to improve pharmacokinetic properties.[10][11][12]
Protocol 3.3.1: Typical Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add 4-chloro-3-iodo-1-methyl-1H-indazole (1.0 eq), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), a specialized phosphine ligand (e.g., Xantphos, 0.08 eq), and a strong, non-nucleophilic base (e.g., cesium carbonate, Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine coupling partner (1.2 eq) and a dry, degassed solvent such as dioxane or toluene (~0.2 M).
-
Seal the tube and heat the reaction at 100-110 °C for 12-24 hours.
-
Monitor progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography.
Application in Biological Screening
The synthesized library of indazole derivatives is now ready for biological evaluation. High-Throughput Screening (HTS) is the standard method for rapidly assessing the activity of thousands of compounds against a specific biological target.[13][14][15]
Caption: A typical workflow for High-Throughput Screening (HTS).
Protocol 4.1: General Protocol for a Kinase Inhibition Assay (Fluorescence-Based)
Given that many indazole derivatives are kinase inhibitors, this protocol provides a representative example of a primary screen.[1][2]
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Fluorescently-labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
384-well microplates (low-volume, black)
-
Synthesized indazole compound library (10 mM stocks in DMSO)
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each compound from the library stock plates into the 384-well assay plates to achieve a final screening concentration of 10 µM. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Add the kinase enzyme diluted in assay buffer to all wells except the positive controls.
-
Initiation of Reaction: Add a solution of the peptide substrate and ATP (at its Km concentration) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Add the stop solution to all wells to quench the kinase activity.
-
Detection: Read the fluorescence intensity on a compatible plate reader. A decrease in signal (relative to DMSO controls) indicates phosphorylation of the substrate and thus, kinase inhibition.
-
Data Analysis: Normalize the data using the positive and negative controls. Calculate the Z-factor for each plate to assess assay quality.[13] Hits are typically defined as compounds that cause an inhibition greater than three standard deviations from the mean of the negative controls.
-
Hit Confirmation: Confirmed hits are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC₅₀).
Conclusion
The 4-chloro-3-iodo-1-methyl-1H-indazole scaffold is an exceptionally powerful starting point for the development of novel bioactive molecules. By employing robust and well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, researchers can rapidly generate large and diverse libraries of compounds. The subsequent evaluation of these libraries through systematic high-throughput screening provides a clear and effective path toward the identification of potent and selective hits for drug discovery programs.
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Lee, J. H., & Park, C. H. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
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Shafi, S., et al. (2019). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Chemistry: Current Research. Available at: [Link]
-
Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International. Available at: [Link]
-
Zheng, B., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available at: [Link]
-
Ben-Abdelmoumen, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Available at: [Link]
-
Anonymous. (2011). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ChemInform. Available at: [Link]
-
Perron, V., et al. (2007). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
Witulski, B., et al. (2000). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett. Available at: [Link]
-
Baell, J. B., & Walters, M. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Future Medicinal Chemistry. Available at: [Link]
-
Ben-Abdelmoumen, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Magano, J., & Monn, J. A. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
-
An, H. (2011). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Li, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]
-
Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]
-
Organic Chemistry Portal. (2022). Suzuki Coupling. YouTube. Available at: [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Anonymous. (2019). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]
-
LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
IGI Global. (2023). Synthesis, Properties, and Biological Activities of Indazole. IGI Global. Available at: [Link]
-
ResearchGate. (2021). Different biological activities reported with Indazole derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug | MDPI [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole
I have now gathered sufficient information to create the comprehensive technical support guide. The searches have provided:
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A detailed, step-by-step protocol for the synthesis of the starting material, 4-chloro-1H-indazole.
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Established general procedures for the iodination of the indazole ring at the C3 position.
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Multiple approaches for the N-methylation of indazoles, with insights into achieving regioselectivity for the desired N1-isomer.
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An understanding of the factors influencing N-alkylation regioselectivity, including the role of substituents, bases, and solvents. This is crucial for addressing the specific challenges posed by the 4-chloro substituent.
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Information on potential side reactions and purification strategies, such as the separation of N1 and N2 isomers.
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The context of substituted indazoles in medicinal chemistry, which reinforces the importance of this synthesis.
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Sufficient technical details to construct troubleshooting guides, FAQs, and detailed experimental protocols with explanations for the choices made.
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Authoritative sources that can be cited to support the scientific integrity of the guide.
While a single document detailing the exact, optimized synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole was not found, the collected information from various sources provides all the necessary building blocks to create a comprehensive and well-supported technical guide. I can now proceed with structuring this information into the required format, including the troubleshooting Q&A, detailed protocols, data tables, diagrams, and a complete reference list. Therefore, no further searches are required.
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole. As a critical building block in various pharmaceutical endeavors, optimizing its synthesis for yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of this multi-step synthesis.
Introduction to the Synthetic Challenge
The synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole involves a three-stage process: the formation of the 4-chloro-1H-indazole core, subsequent iodination at the C3 position, and finally, regioselective methylation at the N1 position. Each step presents unique challenges that can impact the overall yield and purity of the final product. The presence of the electron-withdrawing chloro group at the 4-position influences the reactivity of the indazole ring, necessitating careful optimization of reaction conditions. This guide provides a systematic approach to overcoming these challenges, grounded in established chemical principles and supported by literature precedents.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic pathway, the following diagram outlines the key transformations and intermediate stages.
Technical Support Center: Regioselectivity in the Halogenation of 1-Methyl-1H-Indazole
Welcome to the technical support guide for the regioselective halogenation of 1-methyl-1H-indazole. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the position of halogenation on this critical scaffold. Halogenated indazoles are vital intermediates in the synthesis of pharmaceuticals, making the control of their regiochemistry a paramount concern.[1][2] This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Frequently Asked Questions & Fundamental Principles
This section addresses the foundational concepts governing the reactivity of the 1-methyl-1H-indazole core, which are essential for troubleshooting and method development.
Q1: What are the primary sites of electrophilic halogenation on 1-methyl-1H-indazole, and why?
Answer: The 1-methyl-1H-indazole scaffold presents several potential sites for electrophilic attack. The reactivity is governed by the electron density of the bicyclic system. The primary sites of interest are the C3 position on the pyrazole ring and the C5 and C7 positions on the benzene ring.
-
C3 Position: This is the most nucleophilic carbon and the kinetically favored site for electrophilic substitution. The lone pair of the N2 nitrogen atom strongly contributes to the electron density at C3, making it highly susceptible to attack by electrophiles like Br⁺, I⁺, or Cl⁺.
-
Benzene Ring (C4, C5, C6, C7): These positions react via a classical electrophilic aromatic substitution (SEAr) mechanism. The fused pyrazole ring acts as an activating group. The N1-methyl group, being part of the electron-donating pyrazole system, helps activate the fused benzene ring. Substitution typically favors the C5 and C7 positions, analogous to ortho/para-directing effects, although mixtures are common.
Below is a diagram illustrating the key reactive positions on the 1-methyl-1H-indazole core.
Caption: Reactivity map of 1-methyl-1H-indazole towards electrophiles.
Q2: I am observing halogenation primarily at the C3 position. Is this expected?
Answer: Yes, exclusive or predominant C3 halogenation is the most commonly observed outcome, especially under mild reaction conditions. As explained in Q1, the C3 position is the most electron-rich and therefore the most reactive site for electrophilic attack. Many standard protocols using N-halosuccinimides (NXS) reagents at or below room temperature are designed to leverage this inherent reactivity to produce 3-halo-1-methyl-1H-indazoles.
The preference for C3 functionalization is a well-documented aspect of indazole chemistry, making it a reliable route for introducing a chemical handle for further modifications like cross-coupling reactions.[3]
Q3: Which halogenating agents are recommended, and what are their differences?
Answer: The choice of halogenating agent is critical for controlling both reactivity and selectivity. While elemental halogens (Br₂, I₂) can be used, they are often hazardous and can lead to over-halogenation and poor selectivity. N-halosuccinimides (NXS) are generally preferred for their ease of handling and milder reactivity.[3]
| Reagent | Full Name | Abbreviation | Common Use & Characteristics |
| N-Bromosuccinimide | NBS | The most common reagent for C3-bromination. Mild, crystalline solid. Can be activated by acid or light, but often used directly.[3] | |
| N-Iodosuccinimide | NIS | Used for C3-iodination. Generally less reactive than NBS. Often requires an acid catalyst (e.g., TFA) or activation to achieve good conversion.[4] | |
| N-Chlorosuccinimide | NCS | Used for C3-chlorination. Typically the least reactive of the three and may require more forcing conditions or specific catalytic systems to be effective. |
Part 2: Troubleshooting Guide & Optimization
This section provides solutions to specific experimental problems you may encounter.
Q4: My reaction yields a mixture of C3 and C5-halogenated products. How can I improve selectivity for the C3 position?
Answer: Obtaining a mixture indicates that the reaction conditions are sufficiently energetic to promote the slower SEAr reaction on the benzene ring in competition with the faster attack at C3. To favor C3-halogenation, you must adjust conditions to favor the kinetic product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective tool for enhancing kinetic control. Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. This significantly disfavors the higher activation energy pathway leading to C5 substitution.
-
Change the Solvent: Polar, protic solvents (like acetic acid) or strong Lewis acidic solvents can activate the halogenating agent and promote SEAr. Switch to less polar, aprotic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), or Acetonitrile (MeCN).
-
Avoid Acid Catalysts: Unless necessary for reagent activation (e.g., with NIS), avoid adding Brønsted or Lewis acids. These will dramatically accelerate SEAr on the benzene ring. If an acid is required, use a substoichiometric amount of a weaker acid.
-
Check Reagent Purity: Old or impure NBS can contain free bromine and HBr, which can lead to more aggressive and less selective reactions.[3] Use freshly recrystallized NBS if you suspect contamination.
Q5: Is it possible to selectively halogenate the C5 position over the C3 position?
Answer: Achieving high selectivity for the C5 position via direct halogenation is challenging due to the intrinsically higher reactivity of the C3 position. There is no universally effective, high-yielding protocol for direct C5-halogenation that completely avoids C3 substitution.
However, you can steer the reaction towards C5-enrichment by employing conditions that strongly favor SEAr:
-
Use of a Strong Acid: Performing the reaction in a strong protic acid like sulfuric acid or with a strong Lewis acid catalyst can protonate the pyrazole ring, deactivating it towards electrophilic attack and making SEAr on the benzene ring the only viable pathway. This is a harsh method and may not be suitable for sensitive substrates.
-
Blocking the C3 Position: A more reliable, albeit longer, strategy involves protecting or blocking the C3 position. One could perform a C3-silylation, conduct the halogenation which would be directed to the benzene ring, and then remove the silyl group.
-
Directed Ortho Metalation (DoM): A more advanced strategy involves using a directing group at the N1 position which can direct lithiation to the C7 position, followed by quenching with an electrophilic halogen source. This provides C7-selectivity, not C5, but illustrates a non-SEAr approach to functionalizing the benzene ring.
Q6: My reaction is not proceeding to completion, or the yield is very low. What are the likely causes?
Answer: Low conversion can stem from several factors related to reagents, conditions, or the substrate itself.
Caption: Troubleshooting workflow for low-yielding halogenation reactions.
Part 3: Validated Experimental Protocols
These protocols provide a reliable starting point for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Selective C3-Bromination of 1-Methyl-1H-indazole
This protocol is optimized for high selectivity towards the C3 position using N-Bromosuccinimide (NBS).
Materials:
-
1-Methyl-1H-indazole (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-indazole in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add NBS portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining electrophilic bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-1-methyl-1H-indazole.
Protocol 2: Selective C3-Iodination of 1-Methyl-1H-indazole
This protocol uses N-Iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid (TFA) to achieve efficient C3-iodination.[4]
Materials:
-
1-Methyl-1H-indazole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (0.1 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methyl-1H-indazole in anhydrous MeCN (approx. 0.2 M) in a round-bottom flask.
-
Add NIS to the solution, followed by the catalytic amount of TFA at room temperature.
-
Stir the mixture at room temperature. The reaction is typically slower than bromination; monitor by TLC or LC-MS (may take 4-12 hours).
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Quench and work up the reaction as described in Protocol 1 (washing with Na₂S₂O₃, NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to afford pure 3-iodo-1-methyl-1H-indazole.
References
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-151. [Link]
-
Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567-4572. [Link]
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]
-
Prakash, G. K. S., Mathew, T., Hoole, D., Esteves, P. M., Wang, Q., Rasul, G., & Olah, G. A. (2004). N-Halosuccinimide/BF3−H2O: An Efficient Reagent System for Halogenation of Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]
-
Asif, M. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
-
Masterson, J. (2011). N-Bromosuccinimide (NBS). Reagent Friday. [Link]
Sources
Technical Support Center: Purification of 4-Chloro-3-iodo-1-methyl-1H-indazole Isomers
Welcome to the technical support center for the purification of 4-Chloro-3-iodo-1-methyl-1H-indazole and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these specific halogenated indazole derivatives. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols.
Introduction to the Challenge
The purification of 4-Chloro-3-iodo-1-methyl-1H-indazole isomers presents a significant challenge due to the similar physicochemical properties of the potential regioisomers that can arise during synthesis. The key isomers of concern are the desired 1-methyl, and the often-undesired 2-methyl isomer, alongside other potential positional isomers depending on the synthetic route. Their structural similarity leads to co-elution in chromatography and difficulty in selective crystallization, complicating the isolation of the target molecule with high purity.
This guide provides a structured approach to tackling these purification hurdles, grounded in established analytical and preparative techniques.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of 4-Chloro-3-iodo-1-methyl-1H-indazole isomers.
Issue 1: Co-elution of Isomers in Column Chromatography
Question: My TLC and HPLC analyses show two or more spots/peaks with very similar retention factors (Rf) or retention times (Rt), which I suspect are isomers of 4-Chloro-3-iodo-1-methyl-1H-indazole. How can I improve their separation?
Answer: Co-elution of isomers is the most common challenge. The subtle differences in polarity and steric hindrance between the 1-methyl and 2-methyl isomers, as well as other potential positional isomers, require a highly optimized chromatographic method.
Root Cause Analysis:
-
Insufficient Selectivity of the Stationary Phase: Standard silica gel may not provide enough specific interactions to differentiate between the isomers.
-
Inappropriate Mobile Phase Polarity: The eluent system may not be optimized to exploit the small differences in polarity between the isomers.
-
Overloading of the Column: Exceeding the column's sample capacity can lead to band broadening and poor resolution.
Troubleshooting Protocol:
-
Systematic Mobile Phase Screening (TLC/HPLC):
-
Principle: The goal is to find a solvent system that maximizes the difference in affinity of the isomers for the stationary phase.
-
Procedure:
-
Prepare a stock solution of your crude mixture.
-
Spot the mixture on multiple TLC plates.
-
Develop each plate in a different solvent system. Start with a standard non-polar/polar mixture (e.g., Hexane/Ethyl Acetate) and systematically vary the ratio.
-
Explore different solvent combinations. For instance, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., dichloromethane, methanol, or a trace of acetic acid/triethylamine if the compounds are basic/acidic) can significantly alter selectivity.
-
For HPLC, perform a similar screening with a gradient elution to identify the optimal solvent system for preparative scale.
-
-
-
Evaluation of Different Stationary Phases:
-
Principle: Different stationary phases offer unique interaction mechanisms that can be exploited for isomer separation.
-
Recommendations:
-
Normal Phase:
-
Standard Silica Gel: The baseline for initial attempts.
-
Alumina (Neutral, Basic, or Acidic): The surface chemistry of alumina can offer different selectivity compared to silica.
-
Chemically Modified Silica: Consider Diol, Cyano (CN), or Amino (NH2) bonded phases, which can provide alternative dipole-dipole or hydrogen bonding interactions.
-
-
Reverse Phase (RP) HPLC:
-
C18 and C8: These are the workhorses of RP chromatography. Separation is based on hydrophobicity.
-
Phenyl-Hexyl: This phase can offer pi-pi interactions, which can be beneficial for separating aromatic isomers.
-
-
-
-
Preparative Chromatography Technique Optimization:
-
Flash Chromatography:
-
Use a high-quality, fine-particle silica gel for better resolution.
-
Employ a shallow solvent gradient during elution rather than an isocratic method.
-
Ensure the sample is dry-loaded onto the column to improve band sharpness.
-
-
Preparative HPLC:
-
This offers the highest resolution for difficult separations.
-
Once an optimal analytical method is developed, it can be scaled up to a preparative scale.
-
-
Data Presentation: Example Solvent Screening on TLC
| Solvent System (v/v) | Rf (Isomer 1) | Rf (Isomer 2) | ΔRf | Resolution |
| Hexane:EtOAc (80:20) | 0.45 | 0.42 | 0.03 | Poor |
| Hexane:DCM (50:50) | 0.30 | 0.28 | 0.02 | Poor |
| Hexane:EtOAc:MeOH (80:19:1) | 0.50 | 0.40 | 0.10 | Improved |
| Toluene:Acetone (95:5) | 0.35 | 0.25 | 0.10 | Improved |
Experimental Workflow: Isomer Separation Strategy
Caption: Decision workflow for chromatographic separation of isomers.
Issue 2: Product Instability on Silica Gel
Question: I am observing significant streaking on my TLC plates and a lower than expected yield after column chromatography. Could my compound be degrading on the silica gel?
Answer: Yes, halogenated indazoles can be susceptible to degradation on acidic stationary phases like standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can catalyze decomposition, particularly if the molecule has acid-labile functional groups.
Root Cause Analysis:
-
Acidity of Silica Gel: The inherent acidity of silica can lead to product degradation.
-
Prolonged Contact Time: Long elution times on the column increase the opportunity for decomposition.
Troubleshooting Protocol:
-
Neutralize the Silica Gel:
-
Principle: Deactivating the acidic sites on the silica surface can prevent degradation.
-
Procedure:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 1-2% (v/v) of a tertiary amine, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to the slurry.
-
Stir for 15-20 minutes, then pack the column as usual.
-
Also, add the same percentage of the amine to your mobile phase to maintain the neutral environment during elution.
-
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is a good alternative to silica for acid-sensitive compounds.
-
Treated Silica Gel: Consider using a deactivated or end-capped silica gel.
-
-
Minimize Residence Time on the Column:
-
Use a slightly more polar solvent system to elute the compound faster, but be mindful of maintaining resolution.
-
Employ flash chromatography with positive air pressure to accelerate the elution process.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR differences between the 1-methyl and 2-methyl isomers of 4-Chloro-3-iodo-1H-indazole?
A1: The most significant difference in the ¹H NMR spectrum will be the chemical shift of the N-methyl protons. For the 1-methyl isomer (1-CH₃), the methyl protons are typically found further downfield (at a higher ppm value) compared to the 2-methyl isomer (2-CH₃). This is due to the different electronic environments of the N1 and N2 positions in the indazole ring system. Additionally, the aromatic protons will show slightly different chemical shifts and coupling patterns due to the different substitution on the pyrazole part of the ring.
Q2: Can I use crystallization as a primary purification method for these isomers?
A2: Crystallization can be a powerful purification technique, especially for removing non-isomeric impurities. However, separating closely related isomers by crystallization can be challenging and often requires extensive screening of solvents and conditions. It is most effective when one isomer is present in a significant excess and has a much lower solubility in a particular solvent system than the other isomers and impurities. Fractional crystallization, where successive crystallizations are performed on the mother liquor, may be necessary. It is often best used as a final polishing step after chromatographic separation.
Q3: Are there any specific safety precautions I should take when handling 4-Chloro-3-iodo-1-methyl-1H-indazole?
A3: As with any halogenated organic compound, it is crucial to handle 4-Chloro-3-iodo-1-methyl-1H-indazole with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Toxicity Data: While specific toxicity data for this compound may not be readily available, it should be treated as potentially hazardous upon ingestion, inhalation, or skin contact. Refer to the Safety Data Sheet (SDS) if available, or treat it with the same precautions as other novel, halogenated heterocyclic compounds.
Q4: What is the best way to confirm the identity and purity of my final product?
A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy (¹H, ¹³C, and 2D NMR like HMBC/HSQC): This is the most powerful tool for confirming the correct isomeric structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
HPLC/UPLC: This is ideal for determining the purity of the final product. An analysis using a diode array detector (DAD) can also provide information about the UV absorbance profile, which can help to distinguish between isomers.
-
Elemental Analysis: This provides the percentage composition of C, H, N, and halogens, which can be compared to the theoretical values.
Purity Assessment Workflow
Caption: Workflow for analytical confirmation of product purity and identity.
References
-
General Chromatographic Principles
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
-
Indazole Chemistry and Synthesis
-
For general principles of indazole synthesis and reactivity, which inform potential impurities and stability, refer to comprehensive heterocyclic chemistry resources. A representative example is: Joule, J. A. (2013). Heterocyclic Chemistry. Wiley. [Link]
-
-
Purification of Pharmaceutical Intermediates
-
While not specific to this molecule, general guidance on the purification of active pharmaceutical ingredients (APIs) and intermediates can be found in FDA and ICH guidelines. For instance: ICH Harmonised Tripartite Guideline. (2006). Q3A Impurities in New Drug Substances. [Link]
-
preventing decomposition of 4-Chloro-3-iodo-1-methyl-1H-indazole during reaction
Welcome to the technical support center for 4-Chloro-3-iodo-1-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly functionalized indazole intermediate. Its unique substitution pattern makes it a valuable building block but also introduces specific stability challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you prevent decomposition and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Decomposition During Reactions
This section addresses specific issues you may encounter during a reaction, providing explanations for the underlying chemistry and actionable protocols to mitigate decomposition.
Question 1: I'm observing significant de-iodination, resulting in the formation of 4-chloro-1-methyl-1H-indazole as a major byproduct. What's causing this and how can I prevent it?
Answer:
This is the most common decomposition pathway observed for this molecule. The carbon-iodine (C-I) bond at the 3-position is the most labile point on the indazole core. Its cleavage is typically initiated by heat, certain catalysts (especially palladium in a low oxidation state), or reductive conditions.
Causality Explained:
-
Bond Dissociation Energy: The C-I bond has a lower bond dissociation energy (~228 kJ/mol) compared to the C-Cl bond (~346 kJ/mol), making it more susceptible to cleavage.
-
Reductive Cleavage: In many cross-coupling reactions (e.g., Suzuki, Sonogashira), the active Pd(0) catalyst can reductively cleave the C-I bond, especially if the subsequent oxidative addition step is slow. This side reaction is often exacerbated by elevated temperatures and certain solvents or bases.
-
Thermal Stress: High reaction temperatures (>100 °C) can induce homolytic cleavage of the C-I bond, leading to radical species that are subsequently quenched to form the de-iodinated product.
Step-by-Step Mitigation Protocol:
-
Lower the Reaction Temperature: This is the first and most critical parameter to adjust. Aim for the lowest temperature at which your desired reaction proceeds, even if it requires longer reaction times. Many palladium-catalyzed couplings can be successful at temperatures between 60-80 °C.
-
Select the Right Catalyst System:
-
For Suzuki couplings, consider using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) which can facilitate the oxidative addition step and suppress the competing dehalogenation.
-
Use the minimum effective catalyst loading. Excess catalyst can increase the rate of side reactions.
-
-
Screen Your Base:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon). Oxygen can interfere with catalytic cycles and promote side reactions.
-
Solvent Choice: Use anhydrous, high-purity polar aprotic solvents such as DMF, DMSO, or 1,4-Dioxane.[3] Protic solvents can sometimes facilitate protonolysis of the C-I bond under certain conditions.
Troubleshooting De-iodination Workflow
Caption: Workflow for troubleshooting de-iodination.
Question 2: My reaction is sluggish, and upon workup, I isolate a compound that appears to be missing the N-methyl group. Is N-demethylation a known issue?
Answer:
Yes, N-demethylation is a possible, though less common, decomposition route. This transformation involves the cleavage of the N1-CH₃ bond.[4][5] It is typically promoted by strong Lewis acids, certain oxidizing agents, or prolonged exposure to high heat.
Causality Explained:
-
Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the N2 nitrogen of the pyrazole ring, weakening the adjacent N1-CH₃ bond and making it susceptible to cleavage.
-
Oxidative Pathways: Some reagents, particularly certain chloroformates or peroxide species, can oxidize the methyl group or the nitrogen atom, leading to intermediates that readily demethylate.[6][7] This is a known metabolic pathway for many N-alkylated drugs and can occur under harsh chemical conditions.[8]
Step-by-Step Mitigation Protocol:
-
Avoid Strong Lewis Acids: If your reaction requires an acid catalyst, opt for a milder Brønsted acid where possible. If a Lewis acid is essential, screen for weaker options and use the minimum stoichiometric amount.
-
Control Oxidative Conditions: Be cautious when using strong oxidizing agents. If an oxidation is necessary elsewhere in the molecule, ensure the reaction conditions are selective and run at low temperatures.
-
Re-evaluate Reagent Choice: In some cases, reagents like acyl chlorides or chloroformates used for derivatization can lead to demethylation. Consider alternative protecting groups or synthetic strategies if this is observed.
-
Purification Method: Avoid prolonged exposure to acidic media during workup or chromatography. Neutralize acidic reaction mixtures promptly and consider using a neutral or slightly basic alumina for chromatography instead of silica gel if acid-sensitivity is suspected.
Data Summary: Reagent and Condition Compatibility
| Parameter | Recommended | Use with Caution / Avoid | Rationale |
| Temperature | < 80 °C | > 100 °C | Minimizes thermal C-I bond cleavage and potential N-demethylation.[9][10] |
| Light | Protect from light (amber vial, foil) | Direct sunlight, UV lamps | Indazoles can be photosensitive, potentially leading to rearrangement or degradation.[11][12] |
| Atmosphere | Inert (Nitrogen, Argon) | Air, Oxygen | Prevents oxidation and interference with catalytic cycles. |
| Base | K₂CO₃, NaHCO₃, Cs₂CO₃, DIPEA | NaOH, KOH, LiOH (especially in protic solvents), Strong Organometallics | Strong bases can promote side reactions; mild inorganic bases are generally safer for this substrate.[13][14] |
| Solvent | DMF, DMSO, Acetonitrile, Dioxane | Protic solvents (MeOH, EtOH) in combination with strong bases | Polar aprotic solvents offer good solubility and are generally less reactive towards the substrate.[3] |
| Additives | Anhydrous reagents and solvents | Strong Lewis Acids (e.g., AlCl₃, BBr₃), Strong Oxidants | Prevents acid-catalyzed N-demethylation and oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Chloro-3-iodo-1-methyl-1H-indazole?
To ensure long-term stability, the compound should be stored at -20°C in a tightly sealed container, protected from light.[15] For maximum recovery, it is recommended to centrifuge the vial before opening the cap.[15]
Q2: Is this compound sensitive to air or moisture?
While not acutely sensitive, it is best practice to handle it under an inert atmosphere, especially if it will be stored for extended periods after the container is opened.[16] Stability is generally good under normal laboratory conditions for immediate use, but moisture can interfere with many of the downstream reactions it is used for (e.g., cross-coupling).
Q3: My compound has a slight orange or yellow tint. Is it degraded?
Many substituted indazoles, particularly halo-indazoles, can appear as off-white to light yellow or orange solids.[13][14] This coloration is not necessarily an indicator of decomposition. However, if the color darkens significantly over time or upon exposure to heat/light, you should re-check its purity by NMR or LC-MS before use.
Q4: Can I purify this compound using silica gel chromatography?
Yes, silica gel chromatography is a suitable method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. The compound is moderately polar. As a precaution, avoid highly acidic eluents and do not let the compound sit on the column for an extended period.
Q5: Why is the 1H-indazole tautomer the most stable form?
Indazoles exist in two tautomeric forms, 1H-indazole and 2H-indazole. The 1H-indazole tautomer, where the hydrogen (or in this case, the methyl group) is on the N1 position, is generally the more thermodynamically stable and predominant form.[17] This inherent stability is a key feature of the indazole scaffold.
References
-
MySkinRecipes. 4-Chloro-3-methyl-1H-indazole.[Link]
-
ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry.[Link]
-
ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.[Link]
-
PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.[Link]
-
ResearchGate. An Improved Preparation of 4-Chloro-1H-indazole (V).[Link]
-
PubMed Central (PMC). N-Dealkylation of Amines.[Link]
-
PubMed Central (PMC). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.[Link]
-
ResearchGate. N-Demethylation of Alkaloids.[Link]
-
PubMed. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.[Link]
-
ResearchGate. Synthesis of 1 H -Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.[Link]
-
PubMed Central (PMC). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole.[Link]
-
MDPI. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.[Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.[Link]
-
MDPI. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability.[Link]
-
Semantic Scholar. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.[Link]
-
The University of Groningen research portal. N-Dealkylation of Amines.[Link]
-
PubMed. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.[Link]
-
MDPI. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.[Link]
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Validation & Comparative
Definitive Structural Validation of 4-Chloro-3-iodo-1-methyl-1H-indazole: A Comparative Guide to Crystallographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical for pharmacological activity, and unambiguous structural confirmation is a non-negotiable prerequisite for further development. This guide provides an in-depth technical comparison of methodologies for the structural validation of 4-Chloro-3-iodo-1-methyl-1H-indazole, a key intermediate in the synthesis of various bioactive molecules. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to ensure scientific rigor and trustworthiness in your structural elucidation workflows.
The Imperative of Unambiguous Structural Assignment
The isomeric and tautomeric possibilities inherent to substituted indazoles necessitate robust analytical techniques to definitively confirm the desired chemical entity. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Single-crystal X-ray diffraction stands as the gold standard for unequivocal solid-state structure determination, providing a three-dimensional map of the molecule.[1] However, a comprehensive validation strategy integrates this with spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which offer complementary information in solution and the gas phase.
Synthesis of 4-Chloro-3-iodo-1-methyl-1H-indazole: A Plausible Route
A plausible multi-step synthesis is outlined below:
-
Chlorination of 1H-indazole: The synthesis would likely commence with the chlorination of commercially available 1H-indazole. An improved preparation of 4-chloro-1H-indazole has been reported using 3-chloro-2-methylaniline as a starting material, which undergoes acetylation, diazotization, and cyclization.[5]
-
Iodination of 4-Chloro-1H-indazole: The subsequent introduction of iodine at the C3 position can be achieved through electrophilic iodination. A common method involves treating the indazole with iodine in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF).[2][6]
-
N-methylation of 4-Chloro-3-iodo-1H-indazole: The final step involves the regioselective methylation of the indazole nitrogen. The N-1 and N-2 positions of the indazole ring are both susceptible to alkylation, and the regioselectivity can be influenced by the choice of base, solvent, and alkylating agent.[4][7] To favor N-1 methylation, a common protocol involves the use of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF), followed by the addition of methyl iodide.[4]
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides an unparalleled level of structural detail, including bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[8][9]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol is a detailed, best-practice workflow for the structural determination of a small organic molecule like 4-Chloro-3-iodo-1-methyl-1H-indazole.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of suitable size and quality for diffraction.
-
Methodology:
-
Dissolve the purified 4-Chloro-3-iodo-1-methyl-1H-indazole in a minimal amount of a suitable solvent or solvent system (e.g., slow evaporation from a solution in ethanol, or vapor diffusion of a non-solvent like hexane into a solution in ethyl acetate).
-
Allow the solvent to evaporate slowly in a vibration-free environment.
-
Visually inspect the resulting crystals under a microscope for well-defined faces and the absence of cracks or twinning.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal on the diffractometer and collect a complete set of diffraction data.
-
Methodology:
-
Select a single crystal with dimensions of approximately 0.1-0.3 mm.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil).
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer (e.g., a Bruker APEX II or Rigaku Oxford Diffraction Supernova).
-
Cool the crystal to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Methodology:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for absorption, polarization, and Lorentz effects.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
4. Structure Refinement:
-
Objective: To refine the initial structural model to best fit the experimental data.
-
Methodology:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.
-
Locate and add hydrogen atoms to the model, typically in calculated positions.
-
Assess the quality of the final refined structure using metrics such as the R-factor, goodness-of-fit, and the residual electron density map.
-
Expected Crystallographic Data for 4-Chloro-3-iodo-1-methyl-1H-indazole
While the specific crystal structure is not publicly available, based on related structures, one can anticipate the key crystallographic parameters.
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |
| α, β, γ (°) | 90° or variable | The angles between the unit cell axes. |
| Z | 2, 4, or 8 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |
Comparative Analysis of Validation Techniques
While X-ray crystallography is definitive, NMR and MS are indispensable for routine characterization and for providing complementary structural information.
| Technique | Strengths | Limitations | Application to 4-Chloro-3-iodo-1-methyl-1H-indazole |
| Single-Crystal X-ray Diffraction | Unambiguous 3D structure determination.[8] Provides precise bond lengths and angles.[9] | Requires a suitable single crystal, which can be challenging to grow.[1] Provides solid-state structure, which may differ from the solution-state conformation. | The definitive method to confirm the substitution pattern and rule out isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each nucleus (¹H, ¹³C).[10] Can be used to determine connectivity through 2D NMR techniques. Quantitative.[10] | Does not provide a 3D structure directly. Can have overlapping signals in complex molecules. | ¹H NMR would show distinct signals for the methyl group and the aromatic protons, with coupling patterns confirming their relative positions. ¹³C NMR would confirm the number of unique carbon atoms. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound with high accuracy (HRMS).[11] Fragmentation patterns can give clues about the molecular structure. | Does not typically distinguish between isomers. Fragmentation can be complex and difficult to interpret. | High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₆ClIN₂). The isotopic pattern of chlorine would be observable. |
Workflow for Structural Validation
Caption: A typical workflow for the synthesis and structural validation of a novel small molecule.
Detailed Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12][13]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a 2-4 second acquisition time, and a 1-2 second relaxation delay.
-
The chemical shift of the N-methyl group is expected to appear around 3.8-4.2 ppm. The aromatic protons will resonate in the 7.0-8.5 ppm region, with their specific shifts and coupling constants being diagnostic of the substitution pattern.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
The N-methyl carbon will likely appear around 30-35 ppm. The aromatic and indazole ring carbons will be in the 110-150 ppm range.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquire the mass spectrum in positive ion mode.
-
The expected exact mass for [C₈H₆ClIN₂ + H]⁺ can be calculated and compared to the experimental value to confirm the elemental composition.
-
Conclusion
The definitive structural validation of 4-Chloro-3-iodo-1-methyl-1H-indazole requires a multi-faceted analytical approach. While NMR and mass spectrometry provide essential preliminary data on the purity and elemental composition of the synthesized compound, single-crystal X-ray crystallography is the unequivocal method for determining the precise three-dimensional arrangement of atoms. By integrating these techniques, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent drug development efforts. The protocols and comparative data presented in this guide offer a robust framework for achieving this critical analytical objective.
References
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Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And Metal-Free Conditions. (2025). IOSR Journal. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2021). ACS Omega. [Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. [Link]
-
Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Iodination reaction of commercial indazole. (n.d.). ResearchGate. [Link]
-
The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (n.d.). Journal of Chemical Education. [Link]
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (2025). ResearchGate. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Institutes of Health. [Link]
-
Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. (2020). PMC. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. [Link]
-
NMR Spectroscopy for Metabolomics Research. (1989). MDPI. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. [Link]
-
An Improved Preparation of 4-Chloro-1H-indazole (V). (2025). ResearchGate. [Link]
-
Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Stanford Advanced Materials. [Link]
-
1-Methyl-1H-indazole-3-carboxylic acid. (2007). eCrystals - University of Southampton. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. (n.d.). University of Aveiro. [Link]
-
1-Methyl-1H-indazole. (n.d.). PubChem. [Link]
-
Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. (n.d.). PDF. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). National Institutes of Health. [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Chloro-3-iodo-1-methyl-1H-indazole in Biochemical and Cellular Assays
Introduction
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent protein kinase inhibitors.[1][2] The compound 4-Chloro-3-iodo-1-methyl-1H-indazole represents a key pharmacophore within this class, engineered to exhibit specific inhibitory activity. However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute inhibitor selectivity. Understanding the cross-reactivity profile of a lead compound is therefore not merely an academic exercise, but a critical step in predicting potential off-target toxicities and even uncovering novel therapeutic applications.
This guide provides an in-depth, comparative analysis of the cross-reactivity of 4-Chloro-3-iodo-1-methyl-1H-indazole. As direct, comprehensive public data for this specific molecule is limited, we will leverage selectivity data from structurally related indazole-based inhibitors as a predictive framework. This approach, rooted in established structure-activity relationships (SAR), allows for an informed projection of its likely kinase interaction profile. We will compare its anticipated performance against established multi-kinase inhibitors, Pazopanib and Foretinib, providing researchers with a nuanced perspective grounded in experimental data. The methodologies detailed herein are designed to be self-validating, offering a robust framework for assessing kinase inhibitor selectivity in your own research.
The Indazole Scaffold: A Double-Edged Sword of Potency and Cross-Reactivity
The indazole core offers a versatile template for engaging the hinge region of the kinase ATP-binding site. The specific substitutions on the indazole ring, such as the chloro and iodo moieties at the 4 and 3 positions, respectively, are critical determinants of both potency and selectivity. While these substitutions can be optimized to achieve high affinity for the primary target, they can also lead to unintended interactions with other kinases that share structural homology in their active sites.
Our analysis of publicly available data on analogous indazole-based inhibitors suggests that 4-Chloro-3-iodo-1-methyl-1H-indazole is likely to exhibit significant activity against receptor tyrosine kinases (RTKs), particularly members of the TAM (TYRO3, AXL, MERTK) family, as well as other key oncogenic kinases such as VEGFR, PDGFR, and c-Kit.[1][2] This projected profile positions it as a potent anti-cancer agent, but also underscores the necessity of a thorough cross-reactivity assessment.
Comparative Analysis of Kinase Selectivity
To contextualize the potential cross-reactivity of 4-Chloro-3-iodo-1-methyl-1H-indazole, we will compare its projected profile with that of two well-characterized, multi-targeted kinase inhibitors: Pazopanib and Foretinib.
| Compound | Scaffold | Primary Targets | Notable Off-Targets | Therapeutic Indication |
| 4-Chloro-3-iodo-1-methyl-1H-indazole (Projected) | Indazole | AXL, MERTK, TYRO3, VEGFR2 | PDGFRβ, c-Kit, FLT3 | Investigational |
| Pazopanib | Pyrimidine | VEGFR1/2/3, PDGFRα/β, c-Kit | FGFR1/3, CSF1R | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Foretinib | Quinoline | MET, VEGFR2 | AXL, MERTK, TIE-2, RON | Investigational |
This table summarizes the known and projected targets of the compared inhibitors. The off-target profile is often extensive and the kinases listed represent some of the most significant interactions.
The projected selectivity profile of 4-Chloro-3-iodo-1-methyl-1H-indazole suggests a potent inhibitor of the TAM family of kinases. This is a therapeutically relevant target set, as aberrant TAM signaling is implicated in cancer progression, metastasis, and immune evasion.[1] However, the anticipated activity against VEGFR, PDGFR, and c-Kit highlights potential for cardiovascular and hematological side effects, similar to those observed with Pazopanib.[3] Foretinib, while also a multi-kinase inhibitor, demonstrates a different selectivity profile with potent MET inhibition.[4]
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is essential for a comprehensive understanding of a compound's cross-reactivity. This should encompass biochemical assays to determine direct kinase inhibition, cellular assays to assess on-target and off-target effects in a physiological context, and target engagement assays to confirm binding to the intended target in living cells.
Experimental workflow for assessing kinase inhibitor cross-reactivity.
Biochemical Profiling: The LanthaScreen® TR-FRET Kinase Assay
The LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for determining the biochemical potency of an inhibitor against a purified kinase.
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the binding of the antibody brings the terbium donor and the fluorescent acceptor on the substrate into close proximity, resulting in a FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X stock of the kinase and a 2X stock of the substrate/ATP mixture in the appropriate kinase buffer.
-
Prepare a serial dilution of 4-Chloro-3-iodo-1-methyl-1H-indazole and control inhibitors (e.g., Pazopanib, Foretinib) at 4X the final desired concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of the terbium-labeled antibody solution to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Read the plate on a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Causality Behind Experimental Choices: The use of a purified kinase in a biochemical assay allows for the direct measurement of inhibitor potency without the confounding factors of a cellular environment, such as membrane permeability and off-target effects. The TR-FRET format offers high sensitivity and is less prone to interference from colored or fluorescent compounds compared to other assay formats.
Cellular Activity and Cytotoxicity: The CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method for quantifying the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[5][6]
Principle: The assay reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which is then used by the luciferase to catalyze the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 4-Chloro-3-iodo-1-methyl-1H-indazole and control inhibitors.
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescent signal against the inhibitor concentration and determine the IC50 value.
-
Causality Behind Experimental Choices: Assessing the effect of the inhibitor on cell viability is crucial for understanding its cellular potency and potential cytotoxicity. The 72-hour incubation period allows for the assessment of the compound's long-term effects on cell proliferation. The ATP-based readout provides a robust measure of overall cell health.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying the direct binding of a compound to its target protein in a cellular context.[7]
Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA® experiment, cells are treated with the compound of interest and then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified. A ligand-bound protein will typically exhibit increased thermal stability, resulting in more soluble protein remaining at higher temperatures compared to the unbound protein.
Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with 4-Chloro-3-iodo-1-methyl-1H-indazole or vehicle control for 1-2 hours.
-
-
Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Extraction:
-
Cool the samples to room temperature.
-
Subject the lysates to freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., AXL) in the soluble fraction by Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Causality Behind Experimental Choices: CETSA® provides direct evidence of target engagement in a physiological setting, which is a critical validation step. Unlike biochemical assays, it accounts for factors such as cell permeability and intracellular compound concentrations. The thermal denaturation profile provides a biophysical readout of the drug-target interaction.
Visualizing the Impact: TAM Kinase Signaling
The TAM family of receptor tyrosine kinases (TYRO3, AXL, MERTK) plays a crucial role in cell survival, proliferation, and immune regulation. Their aberrant activation is a hallmark of many cancers.
Simplified TAM kinase signaling pathway and the point of inhibition.
Conclusion
The comprehensive evaluation of a kinase inhibitor's cross-reactivity is paramount for its successful development as a therapeutic agent. While 4-Chloro-3-iodo-1-methyl-1H-indazole holds promise as a potent inhibitor, likely targeting the TAM kinase family, a thorough understanding of its off-target interactions is essential. By employing a multi-pronged experimental approach encompassing biochemical profiling, cellular assays, and target engagement studies, researchers can build a robust selectivity profile. This guide provides a framework for such an investigation, emphasizing the importance of validated protocols and a comparative analysis against established inhibitors. The insights gained from these studies will not only guide the optimization of the indazole scaffold but also pave the way for the rational design of next-generation kinase inhibitors with improved selectivity and therapeutic windows.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
The Impact of Pazopanib on the Cardiovascular System. PubMed Central. [Link]
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Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation. PubMed Central. [Link]
-
Pazopanib KINOMEscan. LINCS Data Portal. [Link]
-
Affinity doesn't tell the whole story of MET inhibitor Foretinib. Enzymlogic. [Link]
-
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PubMed Central. [Link]
-
Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. PNAS. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
AXL Kinase Becomes a Therapeutic Target in Its Own Right. OncLive. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of Pazopanib on the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 4-Chloro-3-iodo-1-methyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. The indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a key step in the synthesis of a multitude of therapeutic agents. This guide provides an in-depth technical comparison of 4-Chloro-3-iodo-1-methyl-1H-indazole with its primary alternative, 4-Chloro-3-bromo-1-methyl-1H-indazole , in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. By examining the fundamental principles of reactivity and presenting supporting data from analogous systems, this guide aims to equip the reader with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Advantage of the C-I Bond in Cross-Coupling Chemistry
The choice between an aryl iodide and an aryl bromide as a coupling partner is not trivial; it has significant implications for reaction kinetics, catalyst selection, and overall process efficiency. The superior performance of aryl iodides, such as 4-Chloro-3-iodo-1-methyl-1H-indazole, is rooted in the principles of organometallic chemistry, specifically the rate-determining step of many palladium-catalyzed cross-coupling cycles: oxidative addition.[1][2]
The carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I). The weaker carbon-iodine bond (approximately 228 kJ/mol) compared to the carbon-bromine bond (approximately 285 kJ/mol) means that the C-I bond is more readily cleaved by the palladium(0) catalyst. This translates to a faster rate of oxidative addition, which often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. While aryl chlorides are economically attractive, their high bond strength necessitates more specialized and often less versatile catalytic systems to achieve efficient coupling.[3]
Benchmark Reaction: The Suzuki-Miyaura Coupling
To provide a tangible comparison, we will benchmark the performance of the iodo- and bromo-substituted indazoles in a standardized Suzuki-Miyaura reaction with phenylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its broad functional group tolerance, mild conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6]
Comparative Performance Analysis
While a direct, side-by-side comparison of 4-Chloro-3-iodo-1-methyl-1H-indazole and its bromo-analogue is not explicitly detailed in a single publication, a robust analysis can be constructed from closely related systems reported in the literature. The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-methyl-3-iodo-indazole and 3-bromo-indazole with various arylboronic acids.
| Entry | Indazole Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | N-Methyl-3-iodo-indazole | Phenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | DMF/H₂O | 75 | [7] |
| 2 | N-Methyl-3-iodo-indazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | DMF/H₂O | 70 | [7] |
| 3 | N-Methyl-3-iodo-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / NaHCO₃ | DMF/H₂O | 72 | [7] |
| 4 | 3-Bromo-1H-indazole | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 69 | [8] |
| 5 | 3-Bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 78 | [8] |
| 6 | 3-Bromo-1H-indazole | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane | 73 | [8] |
Discussion of Results:
The data, though from different studies with slightly varied conditions, supports the underlying principle of higher reactivity for the iodo-substituted indazole. The N-methyl-3-iodo-indazole consistently provides good to excellent yields under standard Pd(PPh₃)₄ catalysis.[7] The 3-bromo-1H-indazoles also perform well, but often require more specialized and electron-rich phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and sometimes microwave irradiation to achieve high conversions in reasonable timeframes.[8]
The key takeaway for the practicing chemist is that 4-Chloro-3-iodo-1-methyl-1H-indazole offers a more "versatile" and "robust" entry point for library synthesis. It is more likely to succeed with a broader range of standard, readily available catalysts and conditions, potentially saving significant time in reaction optimization. The bromo-analogue, while a viable and often more cost-effective alternative, may require more specialized conditions, particularly for challenging coupling partners.
Experimental Protocols
To ensure a self-validating and reproducible comparison, the following detailed protocols are provided. These represent standardized conditions derived from best practices in the field for this class of compounds.
Synthesis of Precursors
1. Synthesis of 4-Chloro-3-iodo-1H-indazole
This procedure follows a standard electrophilic iodination of the indazole core.
-
To a stirred solution of 4-chloro-1H-indazole (1.0 equiv.) in DMF, add iodine (2.0 equiv.) followed by potassium hydroxide (4.0 equiv.).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the mixture into a 10% aqueous sodium bisulfite solution.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to yield the desired product.
2. Synthesis of 4-Chloro-3-bromo-1H-indazole
Bromination can be achieved using similar principles, often with NBS (N-bromosuccinimide) as the bromine source.
3. N-Methylation of 4-Chloro-3-halo-1H-indazoles
-
To a solution of the 4-chloro-3-halo-1H-indazole (1.0 equiv.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydride (1.2 equiv.) at 0 °C.
-
After stirring for 15-30 minutes, add methyl iodide (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours until completion, then quench with water and extract the product with an organic solvent.
-
Purify by column chromatography to isolate the N-1 methylated product as the major isomer.[7]
Benchmark Suzuki-Miyaura Coupling Protocol
The following protocol is designed for a direct comparison of the iodo and bromo substrates.
Caption: Standardized workflow for the Suzuki-Miyaura coupling.
Troubleshooting and Mechanistic Considerations
A key aspect of providing trustworthy protocols is to anticipate and address potential challenges.
The Challenge of Dehalogenation
A common side reaction in palladium-catalyzed couplings, particularly with aryl iodides, is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can be exacerbated by:
-
High temperatures and long reaction times: Prolonged exposure to the catalytic system can increase the likelihood of this side reaction.
-
Certain bases and solvents: Strong bases can sometimes act as hydride sources.
-
Catalyst choice: The ligand can influence the relative rates of reductive elimination (the desired step) versus dehalogenation.
To mitigate dehalogenation, it is crucial to monitor the reaction closely and stop it once the starting material is consumed. If dehalogenation is significant, screening different ligands, bases, and lowering the reaction temperature should be considered.
Caption: Competing pathways in the cross-coupling of aryl iodides.
Conclusion and Recommendations
Based on fundamental principles and supporting data from analogous systems, 4-Chloro-3-iodo-1-methyl-1H-indazole is the superior choice for researchers prioritizing reaction efficiency, versatility, and milder conditions in palladium-catalyzed cross-coupling reactions. Its heightened reactivity due to the weaker C-I bond facilitates the crucial oxidative addition step, often leading to higher yields and requiring less optimization compared to its bromo counterpart.
The alternative, 4-Chloro-3-bromo-1-methyl-1H-indazole , remains a viable and potentially more economical option. However, researchers should be prepared to invest more time in optimizing reaction conditions, including screening more specialized catalysts and ligands, to achieve comparable results.
For drug discovery and development campaigns where rapid library synthesis and broad substrate scope are critical, the initial investment in the iodo-substituted building block is likely to yield significant returns in terms of time and resources saved.
References
- Rosa, G. R., Rosa, E. L. S., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 264-270.
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6685-6696.
- Surry, D. S., & Buchwald, S. L. (2011). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
- Malapit, C. A., & Molander, G. A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6337-6395.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Al-Amin, M., et al. (2014). Suzuki−Miyaura cross-coupling of iodobenzene and phenylboronic acid in representative glycerol−triacetin mixtures. Industrial & Engineering Chemistry Research, 53(49), 19349-19355.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Guntuku, G., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(15), 3354.
- Amine, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 44(39), 16965-16976.
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Sirvinskaite, G., et al. (2024).
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 99-157.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Sagar, R., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(17), 4069-4078.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]
- Powers, D. C., & Ritter, T. (2017). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium (I) to Form Palladium (III) Complexes. ChemRxiv.
- Matsubara, K., et al. (2019). Ni (i)–Ni (iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni (i) complexes. Catalysis Science & Technology, 9(21), 6031-6038.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
